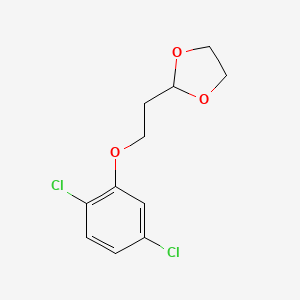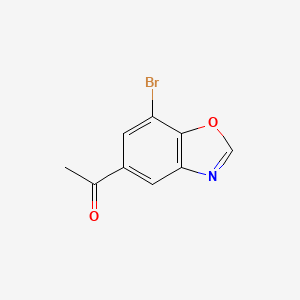
(3-Bromophenyl)(4-chlorophenyl)methanol
概要
説明
(3-Bromophenyl)(4-chlorophenyl)methanol: is an organic compound characterized by the presence of a bromine atom on the third carbon of a phenyl ring and a chlorine atom on the fourth carbon of another phenyl ring, both attached to a central methanol group. This compound is part of the broader class of aromatic alcohols and exhibits unique chemical properties due to the presence of halogen substituents on the aromatic rings.
Synthetic Routes and Reaction Conditions:
Bromination and Chlorination: The compound can be synthesized by sequentially brominating and chlorinating phenol derivatives. This involves the use of bromine and chlorine in the presence of a suitable catalyst.
Grignard Reaction: Another method involves the reaction of a Grignard reagent derived from bromobenzene with a chlorophenyl magnesium halide, followed by the addition of formaldehyde and subsequent hydrolysis.
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes that allow for precise control of reaction conditions, ensuring high yield and purity. Advanced purification techniques such as column chromatography are employed to isolate the final product.
化学反応の分析
(3-Bromophenyl)(4-chlorophenyl)methanol: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alkane derivatives.
Substitution Reactions: Halogen atoms on the aromatic rings can be substituted with other functional groups, such as nitro groups or alkyl chains.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), or Friedel-Crafts alkylation with alkyl halides and aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: (3-Bromophenyl)(4-chlorophenyl)carboxylic acid.
Reduction: (3-Bromophenyl)(4-chlorophenyl)methane.
Substitution: Nitro-substituted or alkyl-substituted derivatives.
科学的研究の応用
(3-Bromophenyl)(4-chlorophenyl)methanol: has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
(3-Bromophenyl)(4-chlorophenyl)methanol: is compared with other similar compounds, such as (3-Bromophenyl)(3-chlorophenyl)methanol and (3-Bromophenyl)(2-chlorophenyl)methanol . The uniqueness of This compound lies in the specific positioning of the halogen atoms, which can influence its reactivity and biological activity.
類似化合物との比較
(3-Bromophenyl)(3-chlorophenyl)methanol
(3-Bromophenyl)(2-chlorophenyl)methanol
(2-Bromophenyl)(4-chlorophenyl)methanol
(2-Bromophenyl)(2-chlorophenyl)methanol
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
(3-bromophenyl)-(4-chlorophenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8,13,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSGBZHTEINMGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene](/img/structure/B7845733.png)
![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]acetic acid](/img/structure/B7845735.png)









